Spiro Ring Size Determines Core Physicochemical Identity: Melting Point and Crystallinity Comparison
The target [4.4]nonane compound (CAS 78620-89-0) exhibits a melting point of 76–77 °C, which is approximately 41 °C lower than the directly analogous [4.5]decane compound (mp 117–119 °C, CAS not assigned in patent) [1]. This substantial difference reflects the tighter molecular packing achievable with the more compact cyclopentane-fused spiro system and has direct consequences for solid-state handling, formulation development, and analytical identification [1].
| Evidence Dimension | Melting point (capillary method, post-recrystallization from ether/n-pentane) |
|---|---|
| Target Compound Data | 76–77 °C (free base); 185–186 °C (iodomethylate quaternary salt) |
| Comparator Or Baseline | 3-(Dimethylaminomethyl)-4-phenyl-1-oxaspiro[4.5]decan-2-one: 117–119 °C (free base); 218–220 °C (iodomethylate salt) |
| Quantified Difference | Δmp = 41 °C (free base); Δmp = 33 °C (iodomethylate salt) |
| Conditions | Recrystallization from ether/n-pentane mixture; open capillary melting point determination as described in US4371538A Example 2 and Example 1. |
Why This Matters
A 41 °C melting point differential between two otherwise pharmacophorically identical compounds provides a robust, low-cost identity verification check during procurement and QC that unambiguously discriminates the ordered [4.4] compound from the [4.5] congener.
- [1] Tsatsas G, Costakis EE, Foscolos GV. Spiro derivatives, process for their preparation and medications containing same. United States Patent US4371538A, 1983 Feb 01. Examples 1 and 2. View Source
